molecular formula C11H9BrN2O B13151077 4-(Bromomethyl)-[3,4'-bipyridin]-6-ol

4-(Bromomethyl)-[3,4'-bipyridin]-6-ol

Katalognummer: B13151077
Molekulargewicht: 265.11 g/mol
InChI-Schlüssel: TWKMCEURMKMNMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bromomethyl)-[3,4’-bipyridin]-6-ol is an organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a bromomethyl group attached to the 4th position of the bipyridine ring and a hydroxyl group at the 6th position. Bipyridines are known for their ability to form complexes with metals, making them valuable in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-[3,4’-bipyridin]-6-ol typically involves the bromination of a precursor bipyridine compound. One common method involves the use of N-bromosuccinimide as the brominating agent. The reaction is carried out in a suitable solvent such as acetone, dichloromethane, or acetonitrile, under controlled temperature conditions . The reaction mixture is then subjected to illumination to facilitate the bromination process.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized using continuous flow photochemical methods. This approach allows for better control over reaction conditions, higher yields, and improved purity of the final product. The use of automated systems and green chemistry principles ensures that the process is efficient and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Bromomethyl)-[3,4’-bipyridin]-6-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom and form a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted bipyridines, ketones, aldehydes, and reduced bipyridine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Bromomethyl)-[3,4’-bipyridin]-6-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes

    Biology: The compound is investigated for its potential as a bioactive molecule. Its derivatives are studied for their interactions with biological targets, such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to form complexes with metals makes it a candidate for drug development, particularly in the field of metallopharmaceuticals.

    Industry: The compound is used in the development of advanced materials, such as metal-organic frameworks and coordination polymers. .

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)-[3,4’-bipyridin]-6-ol involves its ability to form complexes with metal ions. The bipyridine moiety acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can modulate the activity of the metal center, influencing various chemical and biological processes. The bromomethyl and hydroxyl groups can participate in additional interactions, further enhancing the compound’s reactivity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Bromomethyl)-[3,4’-bipyridin]-6-ol is unique due to its specific substitution pattern, which allows for versatile chemical modifications and the formation of stable metal complexes. This makes it particularly valuable in coordination chemistry and materials science.

Eigenschaften

Molekularformel

C11H9BrN2O

Molekulargewicht

265.11 g/mol

IUPAC-Name

4-(bromomethyl)-5-pyridin-4-yl-1H-pyridin-2-one

InChI

InChI=1S/C11H9BrN2O/c12-6-9-5-11(15)14-7-10(9)8-1-3-13-4-2-8/h1-5,7H,6H2,(H,14,15)

InChI-Schlüssel

TWKMCEURMKMNMO-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C2=CNC(=O)C=C2CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.